Triethylenephosphoramide

Description

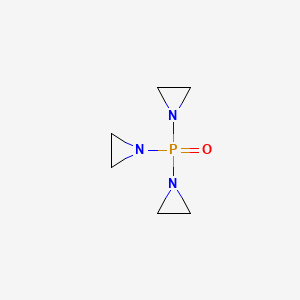

Tris(1-aziridinyl)phosphine oxide is a phosphoramide.

An insect chemosterilant and an antineoplastic agent.

Structure

3D Structure

Properties

IUPAC Name |

1-[bis(aziridin-1-yl)phosphoryl]aziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N3OP/c10-11(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAMXEPQQLNQDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P(=O)(N2CC2)N3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N3OP | |

| Record name | TRIS(1-AZIRIDINYL) PHOSPHINE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052716 | |

| Record name | Tri(aziridin-1-yl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(1-aziridinyl) phosphine oxide appears as a colorless crystalline solid. Shipped as an aqueous solution. Toxic by skin absorption, ingestion or inhalation. Produces toxic oxides of nitrogen during combustion. Used as a pesticide., Colorless solid; [Hawley] | |

| Record name | TRIS(1-AZIRIDINYL) PHOSPHINE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(1-aziridinyl)phosphine oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

90-91 °C @ 23 MM HG | |

| Record name | TEPA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

EXTREMELY SOL IN WATER; VERY SOL IN ALCOHOL, ETHER, ACETONE | |

| Record name | TEPA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1 at 68 °F (est) (USCG, 1999) | |

| Record name | TRIS(1-AZIRIDINYL) PHOSPHINE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0063 [mmHg] | |

| Record name | Tris(1-aziridinyl)phosphine oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS CRYSTALS | |

CAS No. |

545-55-1, 27030-72-4 | |

| Record name | TRIS(1-AZIRIDINYL) PHOSPHINE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylenephosphoramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TEPA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC221657 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TEPA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tri(aziridin-1-yl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri(aziridin-1-yl)phosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL19M2KE52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEPA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

106 °F (USCG, 1999), 41 °C | |

| Record name | TRIS(1-AZIRIDINYL) PHOSPHINE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEPA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the DNA Alkylation Mechanism of Triethylenephosphoramide (TEPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylenephosphoramide (TEPA), the active metabolite of the chemotherapeutic agent thiotepa (B1682881), is a potent trifunctional alkylating agent. This document provides a comprehensive technical overview of the molecular mechanisms underlying TEPA-induced DNA alkylation, a critical process in its cytotoxic and anti-neoplastic activity. We delve into the activation of TEPA, the specifics of its interaction with DNA, the nature of the resulting DNA adducts, and the cellular responses to this form of DNA damage. This guide also presents a compilation of available quantitative data and detailed experimental protocols for studying TEPA's mechanism of action, alongside visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound (TEPA), also known as aphoxide, is an organophosphorus compound featuring three aziridine (B145994) rings. It is the principal and more active metabolite of thiotepa (N,N',N''-triethylenethiophosphoramide), a widely used anticancer drug.[1] The cytotoxicity of TEPA is primarily attributed to its ability to alkylate DNA, leading to the formation of covalent adducts and cross-links that disrupt essential cellular processes like DNA replication and transcription, ultimately triggering cell death.[2] Understanding the intricate details of TEPA's mechanism of action is paramount for optimizing its therapeutic use, overcoming drug resistance, and designing novel, more effective alkylating agents.

Mechanism of Action: DNA Alkylation by TEPA

The alkylating activity of TEPA is centered around its highly reactive aziridine moieties. The process can be dissected into several key stages:

Activation of the Aziridine Ring

Under physiological conditions, the nitrogen atom of the aziridine ring can be protonated. This protonation enhances the electrophilicity of the ring's carbon atoms, making them susceptible to nucleophilic attack. The strained three-membered ring then opens, forming a highly reactive aziridinium (B1262131) ion intermediate. This activation step is crucial for the subsequent reaction with DNA.

Nucleophilic Attack by DNA Bases

The electron-rich nitrogen and oxygen atoms in the DNA bases act as nucleophiles. The primary target for alkylation by TEPA's activated aziridinium ion is the N7 position of guanine, which is the most nucleophilic site in DNA.[3] Other potential, though less frequent, sites of alkylation include the N3 position of adenine (B156593) and the N7 of adenine.[3] This reaction results in the formation of a stable covalent bond between TEPA and the DNA base, forming a mono-adduct.

Formation of DNA Cross-links

As a trifunctional alkylating agent, a single TEPA molecule possesses three reactive aziridine groups. After the formation of the initial mono-adduct, a second aziridine ring on the same TEPA molecule can be activated and react with another nucleophilic site on the DNA. This can lead to the formation of:

-

Interstrand Cross-links (ICLs): These occur when TEPA links two different strands of the DNA double helix. ICLs are particularly cytotoxic as they prevent the separation of DNA strands, thereby blocking DNA replication and transcription.

-

Intrastrand Cross-links: These form when TEPA links two bases on the same DNA strand.

The formation of ICLs is considered a major contributor to the cytotoxic effects of TEPA and other bifunctional and polyfunctional alkylating agents.

Cellular Response to TEPA-Induced DNA Damage

The formation of TEPA-DNA adducts, particularly ICLs, triggers a complex cellular response aimed at repairing the damage. If the damage is too extensive to be repaired, the cell will undergo programmed cell death (apoptosis).

DNA Repair Pathways

Several DNA repair pathways are implicated in the removal of alkylation damage. The primary mechanisms for repairing TEPA-induced lesions are believed to be:

-

Nucleotide Excision Repair (NER): This pathway is responsible for removing bulky, helix-distorting lesions, including ICLs.[4][5][6] The process involves the recognition of the lesion, excision of a short single-stranded DNA segment containing the adduct, and subsequent synthesis of a new DNA strand using the undamaged strand as a template.[4]

-

Base Excision Repair (BER): BER is primarily involved in the repair of smaller, non-helix-distorting base lesions, such as monofunctional alkylation adducts.[7][8] A specific DNA glycosylase recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes.

Cell Cycle Arrest and Apoptosis

The presence of DNA damage activates cell cycle checkpoints, which temporarily halt cell cycle progression to allow time for DNA repair. If the damage is irreparable, signaling pathways are initiated that lead to apoptosis. This programmed cell death is a crucial mechanism to eliminate cells with compromised genomic integrity, thereby preventing the propagation of mutations.

Quantitative Data

Precise quantitative data on the kinetics and affinity of TEPA's interaction with DNA are limited in the public domain. However, the following table summarizes typical ranges for IC50 values of thiotepa (the prodrug of TEPA) in various cancer cell lines, which provides an indirect measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| A549 | Lung Carcinoma | 0.6 - 18.1 | 24 - 72 |

| MCF-7 | Breast Adenocarcinoma | >1000 | 24 - 72 |

| DU-145 | Prostate Carcinoma | 53.6 - 126.2 | 24 - 72 |

| A2780 | Ovarian Carcinoma | 29.7 - 101.9 | Not Specified |

| HCT-116 | Colorectal Carcinoma | Not Specified | Not Specified |

Note: IC50 values can vary significantly depending on the specific experimental conditions, including the cell line, incubation time, and assay method used.[1][9]

Experimental Protocols

The study of TEPA's DNA alkylating activity involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key assays.

Analysis of DNA Adducts and Cross-links

This highly sensitive method is used to detect and quantify DNA adducts.

Principle: DNA is enzymatically digested to 3'-monophosphate nucleosides. The adducts are then enriched and radiolabeled with 32P. The labeled adducts are separated by chromatography and quantified by their radioactive decay.[10][11][12][13][14][15][16][17]

Protocol:

-

DNA Isolation: Isolate high-purity DNA from TEPA-treated cells or tissues using standard phenol-chloroform extraction or a commercial DNA isolation kit.

-

DNA Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides using nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducts.

-

32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P using [γ-32P]ATP and T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the 32P-labeled adducts from excess [γ-32P]ATP and normal nucleotides using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography (HPLC).

-

Detection and Quantification: Detect the separated adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting. The level of adducts is typically expressed as relative adduct labeling (RAL), which is the ratio of counts per minute (cpm) in adduct spots to the cpm in total nucleotides.

This method is used to measure DNA interstrand cross-links.

Principle: Cells are lysed on a filter, and the DNA is denatured and eluted with an alkaline solution. DNA with strand breaks will elute more rapidly than intact DNA. Cross-linked DNA will renature and elute even more slowly. The amount of cross-linking is determined by the decrease in the rate of DNA elution compared to a control treated with a DNA-damaging agent that induces strand breaks (e.g., X-rays).[18][19]

Protocol:

-

Cell Treatment: Treat cells with TEPA. A positive control for cross-linking (e.g., mitomycin C) and a negative control should be included.

-

Cell Lysis: Lyse the cells on a polyvinyl chloride (PVC) filter with a lysis solution (e.g., containing sodium dodecyl sulfate (B86663) and proteinase K).

-

DNA Damage Induction (for cross-link measurement): Irradiate the lysed cells on the filter with a known dose of X-rays (e.g., 3 Gy) to introduce a defined number of single-strand breaks.

-

Alkaline Elution: Elute the DNA from the filter with a tetrapropylammonium (B79313) hydroxide (B78521) solution (pH ~12.1) at a constant flow rate.

-

Fraction Collection and DNA Quantification: Collect fractions of the eluate at regular time intervals. Quantify the amount of DNA in each fraction, on the filter, and in the initial lysate using a fluorescent DNA-binding dye (e.g., Hoechst 33258).

-

Data Analysis: Plot the fraction of DNA remaining on the filter versus the fraction of control DNA eluted. A decrease in the elution rate compared to the irradiated control indicates the presence of DNA cross-links.

Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][20][21][22]

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[21]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of TEPA concentrations for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the TEPA concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Conclusion

This compound exerts its potent cytotoxic effects through a well-defined mechanism of DNA alkylation, culminating in the formation of mono-adducts and highly toxic interstrand cross-links. This guide has provided a detailed overview of this process, from the activation of TEPA's aziridine rings to the cellular responses to the ensuing DNA damage. While a comprehensive understanding of the quantitative aspects and specific DNA repair dynamics related to TEPA is still an area of active research, the methodologies outlined here provide a solid foundation for researchers to further investigate the intricate details of its mechanism of action. A deeper understanding of these processes will undoubtedly contribute to the development of more effective and targeted cancer therapies.

References

- 1. rsc.org [rsc.org]

- 2. Methyl DNA Phosphate Adduct Formation in Rats Treated Chronically with 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of Its Metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 5. Nucleotide Excision Repair: Insights into Canonical and Emerging Functions of the Transcription/DNA Repair Factor TFIIH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Damage removal and gap filling in nucleotide excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Base Excision Repair: A Review | Biores Scientia [bioresscientia.com]

- 9. rsc.org [rsc.org]

- 10. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. resources.rndsystems.com [resources.rndsystems.com]

- 17. 32P-Postlabeling/polyacrylamide gel electrophoresis analysis: application to the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Utilization of the Alkaline Elution Assay as a Short-Term Test for Chemical Carcinogens | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. texaschildrens.org [texaschildrens.org]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. cyrusbio.com.tw [cyrusbio.com.tw]

An In-depth Technical Guide to Triethylenephosphoramide (TEPA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of triethylenephosphoramide (B1683007) (TEPA), a significant compound in the fields of pharmacology and organic chemistry.

Chemical Structure and Properties

This compound, with the chemical formula C₆H₁₂N₃OP, is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three aziridine (B145994) rings.[1][2][3] Its IUPAC name is 1-[bis(aziridin-1-yl)phosphoryl]aziridine.[1]

Key Identifiers and Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₃OP | [1][3] |

| Molecular Weight | 173.15 g/mol | [1] |

| CAS Number | 545-55-1 | [1][3] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 41 °C | [4] |

| Boiling Point | 90-91 °C at 23 mmHg | [1] |

| Solubility | Soluble in water, alcohol, and ether | [4] |

Structural Data (Predicted):

No experimentally determined crystal structure for this compound is publicly available. The following bond lengths and angles are predicted based on computational modeling and are provided for informational purposes.

| Bond | Predicted Length (Å) |

| P=O | 1.48 |

| P-N | 1.66 |

| N-C (aziridine) | 1.47 |

| C-C (aziridine) | 1.48 |

| C-H | 1.09 |

| Angle | Predicted Angle (°) |

| O=P-N | 114 |

| N-P-N | 104 |

| P-N-C (aziridine) | 118 |

| C-N-C (aziridine) | 60 |

Mechanism of Action: DNA Alkylation

TEPA functions as an alkylating agent, a class of compounds that covalently attach an alkyl group to DNA. This action is central to its utility as an antineoplastic agent and an insect chemosterilant. The mechanism proceeds through the in vivo generation of a highly reactive aziridinium (B1262131) ion. This intermediate then acts as an electrophile, attacking nucleophilic sites on DNA bases, primarily the N7 position of guanine. This process can lead to DNA cross-linking, strand breaks, and ultimately, inhibition of DNA replication and transcription, inducing apoptosis in rapidly dividing cells.

References

An In-depth Technical Guide to the Synthesis and Characterization of Triethylenephosphoramide (TEPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylenephosphoramide (TEPA), a trifunctional aziridinyl phosphine (B1218219) oxide, is a potent alkylating agent that has been investigated for its applications in cancer chemotherapy and as an insect chemosterilant. Its biological activity stems from its ability to alkylate DNA, primarily at the N7 position of guanine (B1146940), which triggers the cellular DNA damage response (DDR). This technical guide provides a comprehensive overview of the synthesis and characterization of TEPA, including detailed experimental protocols, data presentation in tabular and graphical formats, and a depiction of the relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of alkylating agents.

Introduction

This compound (TEPA), also known as Tris(1-aziridinyl)phosphine oxide, is an organophosphorus compound with the chemical formula C₆H₁₂N₃OP.[1][2][3] Its structure features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three aziridine (B145994) rings. This strained three-membered ring system is key to its reactivity and biological function. TEPA acts as a powerful trifunctional alkylating agent, capable of forming covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA.[4][5] This alkylation process disrupts DNA replication and transcription, leading to cytotoxicity, particularly in rapidly dividing cells such as cancer cells.[4][5] Understanding the synthesis, characterization, and mechanism of action of TEPA is crucial for its potential therapeutic applications and for the development of novel alkylating agents.

Synthesis of this compound

The primary synthetic route to TEPA involves the reaction of phosphorus oxychloride (POCl₃) with aziridine (ethyleneimine) in the presence of a base to neutralize the hydrochloric acid byproduct.[6][7]

Reaction Scheme

The overall reaction can be represented as follows:

POCl₃ + 3 C₂H₅N + 3 R₃N → (C₂H₄N)₃PO + 3 R₃NH⁺Cl⁻

Where R₃N represents a tertiary amine base, such as triethylamine (B128534).

Experimental Protocol

Materials:

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Aziridine (C₂H₅N), freshly distilled

-

Triethylamine (Et₃N), dried over potassium hydroxide

-

Anhydrous diethyl ether or benzene

-

Ice-salt bath

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, mechanical stirrer)

Procedure:

-

A solution of phosphorus oxychloride (1 mole) in anhydrous diethyl ether (500 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

The flask is cooled to -5 to 0 °C using an ice-salt bath.

-

A solution of aziridine (3 moles) and triethylamine (3 moles) in anhydrous diethyl ether (1 L) is added dropwise to the stirred phosphorus oxychloride solution over a period of 2-3 hours, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0-5 °C and then allowed to warm to room temperature and stirred for another 12 hours.

-

The precipitated triethylamine hydrochloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude TEPA.

-

Purification is achieved by recrystallization from a suitable solvent such as a mixture of diethyl ether and petroleum ether or by column chromatography on silica (B1680970) gel.[1][2][8][9]

Safety Note: Phosphorus oxychloride, aziridine, and TEPA are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Synthesis Data

| Parameter | Value | Reference |

| Typical Yield | 60-80% | [6] |

| Purity (after recrystallization) | >98% | [2][8] |

Characterization of this compound

The synthesized TEPA should be thoroughly characterized to confirm its identity and purity using various spectroscopic techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₃OP | [1][3] |

| Molecular Weight | 173.16 g/mol | [3] |

| Appearance | Colorless crystalline solid | [10] |

| Melting Point | 41 °C | [10] |

| Boiling Point | 90-91 °C at 1 mmHg | [10] |

| Solubility | Soluble in water, chloroform, and most organic solvents. | [2] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of TEPA is expected to show a singlet for the four equivalent protons of the aziridine rings.

-

¹³C NMR: The carbon NMR spectrum will show a single peak for the two equivalent carbon atoms in each aziridine ring.[11][12]

-

³¹P NMR: The phosphorus NMR spectrum will exhibit a single peak characteristic of a phosphine oxide.[13][14]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Reference |

| ¹H | ~2.1 | s | [15] |

| ¹³C | ~26.0 | - | [11][12] |

| ³¹P | ~+25 to +35 | s | [13][14] |

The IR spectrum of TEPA will display characteristic absorption bands for the P=O stretching vibration and the vibrations of the aziridine rings.[16][17]

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1250 | P=O stretch | [16] |

| ~1280, 980 | Aziridine ring vibrations | [6] |

| ~2900-3000 | C-H stretch | [17] |

Mass spectrometry can be used to confirm the molecular weight of TEPA and to study its fragmentation pattern.[18][19][20] The molecular ion peak [M]⁺ should be observed at m/z 173.

Expected Fragmentation Pattern:

The fragmentation of TEPA under electron ionization (EI) is expected to involve the loss of aziridine rings and other small fragments.[21][22]

| m/z | Fragment |

| 173 | [M]⁺ |

| 130 | [M - C₂H₅N]⁺ |

| 87 | [M - 2(C₂H₅N)]⁺ |

| 44 | [C₂H₄N]⁺ |

Experimental Workflows

Synthesis and Purification Workflow

Characterization Workflow

Mechanism of Action and Signaling Pathways

TEPA exerts its biological effects by acting as a DNA alkylating agent. The strained aziridine rings are susceptible to nucleophilic attack, leading to the formation of covalent adducts with DNA.

DNA Alkylation

The proposed mechanism involves the protonation of the aziridine nitrogen, which facilitates ring-opening and the formation of a highly reactive aziridinium (B1262131) ion. This electrophilic species then reacts with nucleophilic sites on DNA bases, with the N7 position of guanine being the most frequent target.[4][5][23][24]

DNA Damage Response (DDR) Pathway

The formation of TEPA-induced DNA adducts triggers a complex signaling network known as the DNA Damage Response (DDR).[25][26][27][28] This pathway is crucial for maintaining genomic integrity and determines the ultimate fate of the cell, which can range from cell cycle arrest and DNA repair to apoptosis (programmed cell death).[25][26][27][28]

Key players in the DDR pathway initiated by alkylation damage include:

-

Sensors: The primary sensors that recognize DNA damage are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), as well as the DNA-dependent protein kinase (DNA-PK).[18][29][30][31][32][33]

-

Mediators: These proteins, such as MDC1, 53BP1, and BRCA1, are recruited to the site of damage and amplify the signal.[28]

-

Transducers: The checkpoint kinases Chk1 and Chk2 are activated by ATM/ATR and phosphorylate a variety of downstream targets.[28]

-

Effectors: These proteins execute the cellular response, including cell cycle arrest (e.g., p53, p21), DNA repair (e.g., PARP, components of Base Excision Repair - BER, Nucleotide Excision Repair - NER, and Homologous Recombination - HR), and apoptosis (e.g., caspases).[5][32][34]

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and mechanism of action of this compound. The provided experimental protocols and characterization data serve as a practical resource for researchers working with this and similar alkylating agents. The elucidation of the DNA damage response pathway triggered by TEPA offers insights into its cytotoxic effects and highlights potential targets for therapeutic intervention. Further research into the nuances of these signaling pathways will be instrumental in the development of more effective and selective cancer therapies.

References

- 1. How To [chem.rochester.edu]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. science.uct.ac.za [science.uct.ac.za]

- 9. Chromatography [chem.rochester.edu]

- 10. This compound | C6H12N3OP | CID 11016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. Tris(2-methyl-1-aziridinyl)phosphine oxide (57-39-6) 1H NMR spectrum [chemicalbook.com]

- 16. gelest.com [gelest.com]

- 17. ejournal.upi.edu [ejournal.upi.edu]

- 18. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. nmr.tamu.edu [nmr.tamu.edu]

- 21. Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 23. The formation and biological significance of N7-guanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Molecular Mechanisms of DNA Damage Response and Epigenetic Regulation in Cold-Adapted Species: Implications for Genome Stability and Molecular Network Perspective [mdpi.com]

- 29. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The role of ATM and ATR in DNA damage-induced cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. The role of ATM and ATR in the cellular response to hypoxia and re-oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. FACS-based genome-wide CRISPR screens define key regulators of DNA damage signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 34. esisresearch.org [esisresearch.org]

An In-depth Technical Guide on the Physical and Chemical Properties of Triethylenephosphoramide (TEPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylenephosphoramide (TEPA), also known as Tris(1-aziridinyl)phosphine oxide, is an organophosphorus compound with significant applications in various scientific fields. Historically, it has been investigated for its use as an insect chemosterilant and has been employed in the textile industry.[1] In the realm of pharmacology, TEPA is recognized as the active metabolite of the chemotherapeutic agent Thiotepa.[2] As an alkylating agent, its mechanism of action involves the covalent modification of biological macromolecules, primarily DNA, which forms the basis of its cytotoxic effects.[3][4]

This technical guide provides a comprehensive overview of the core physical and chemical properties of TEPA. It is designed to be a resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its biochemical pathways and analytical workflows.

Physical Properties

TEPA is a colorless to yellowish crystalline solid at room temperature.[1][5] It is hygroscopic and sensitive to moisture.[1] The quantitative physical properties of TEPA are summarized in the table below for ease of reference.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₂N₃OP | [6] |

| Molecular Weight | 173.15 g/mol | [5][6] |

| Melting Point | 41 °C (106 °F) | [4][6] |

| Boiling Point | 90-91 °C at 23 mmHg | [5][6] |

| Density | > 1 g/cm³ at 20°C (68°F) | [4][5] |

| Appearance | Colorless crystalline solid / Yellowish solid | [1][5] |

| Solubility | Extremely soluble in water; Very soluble in alcohol, ether, acetone | [5] |

Chemical Properties

TEPA's chemical identity and reactivity are defined by its aziridinyl groups attached to a phosphine (B1218219) oxide core. These strained three-membered rings are key to its function as an alkylating agent.

Table 2: Chemical Identifiers and Properties

| Property | Value / Description | References |

| IUPAC Name | 1-[bis(aziridin-1-yl)phosphoryl]aziridine | [5] |

| CAS Number | 545-55-1 | [6] |

| Stability | Hygroscopic, moisture-sensitive. Decomposes in acidic solutions. | [1][5] |

| Reactivity | The aziridine (B145994) rings are susceptible to opening by nucleophiles. It can react with acids and strong bases. Polymerizes violently at approximately 124°C (255°F). | [4] |

| Hazardous Reactions | May produce highly toxic and flammable phosphine gas in the presence of strong reducing agents. Partial oxidation can release toxic phosphorus oxides. | [4] |

Mechanism of Action and Metabolic Pathway

In a pharmacological context, TEPA is the principal active metabolite of the alkylating agent Thiotepa. The conversion from Thiotepa to TEPA occurs in the liver, primarily mediated by cytochrome P450 enzymes.[2] Following its formation, TEPA's aziridine rings become protonated, leading to the formation of highly reactive ethylene (B1197577) iminium ion intermediates. These electrophilic species readily react with nucleophilic sites on DNA, particularly the N7 position of guanine (B1146940) bases. This reaction, known as alkylation, leads to the formation of covalent cross-links within and between DNA strands. The resulting DNA damage disrupts the processes of DNA replication and transcription, which in turn triggers cell cycle arrest and apoptosis (programmed cell death), exerting a potent cytotoxic effect on rapidly dividing cells, such as cancer cells.[2][3][4]

Experimental Protocols

Determination of Physical Properties

5.1.1 Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline solid like TEPA.[6][7][8]

-

Sample Preparation: A small amount of finely powdered, dry TEPA is packed into a capillary tube to a height of 2-3 mm. The tube is tapped gently to ensure tight packing.[8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube). The apparatus is heated at a steady rate.[6]

-

Measurement: For an unknown compound, a rapid preliminary heating is performed to find an approximate melting range. For an accurate measurement, a fresh sample is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.[6][8]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal turns into a liquid is recorded as the end of the range. A sharp melting range (0.5-1.0 °C) is indicative of high purity.[6]

5.1.2 Boiling Point Determination (Thiele Tube Method at Reduced Pressure)

Given that TEPA's boiling point is reported at a reduced pressure (23 mmHg) to prevent decomposition, this method is appropriate.[9][10]

-

Apparatus Setup: A small amount of TEPA is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube.

-

Assembly: The test tube is attached to a thermometer and placed inside a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The entire setup is connected to a vacuum system capable of maintaining the desired pressure (e.g., 23 mmHg).

-

Heating and Measurement: The side arm of the Thiele tube is gently heated. Heating is continued until a rapid and continuous stream of bubbles emerges from the inverted capillary tube, indicating the sample is boiling.

-

Data Recording: The heat is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube. This temperature corresponds to the point where the vapor pressure of the sample equals the pressure of the system.[9][10] The Clausius-Clapeyron equation can be used to estimate boiling points at different pressures.[11]

5.1.3 Solubility Determination (Isothermal Shake-Flask Method)

This is a standard method for quantitatively determining the solubility of a compound in various solvents.[12][13]

-

Preparation: An excess amount of solid TEPA is added to a known volume or mass of the desired solvent (e.g., water, ethanol) in a sealed vial or flask. The presence of excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) in a constant temperature bath until equilibrium is reached. This can take several hours.

-

Sampling: Once equilibrium is achieved, agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe.

-

Filtration: The withdrawn sample is immediately filtered through a syringe filter compatible with the solvent to remove any microscopic solid particles.

-

Quantification: The concentration of TEPA in the filtered saturated solution is determined using a suitable analytical method, such as LC-MS/MS, GC, or gravimetric analysis after solvent evaporation.[13] The result is expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Analytical Quantification in Biological Matrices

The quantification of TEPA in biological samples like plasma or cerebrospinal fluid is crucial for pharmacokinetic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[5][14]

5.2.1 Protocol for LC-MS/MS Quantification of TEPA

-

Sample Preparation: A known volume of the biological sample (e.g., 100 µL of plasma) is collected.[14]

-

Internal Standard Spiking: A known amount of a deuterated internal standard (e.g., TEPA-d12) is added to the sample. This standard helps to correct for variations during sample processing and analysis.[5][14]

-

Extraction: Proteins are precipitated and TEPA is extracted from the matrix. This is typically achieved by adding a solvent like methanol (B129727) or acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins. The clear supernatant is then collected.[5]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. Separation is commonly performed on a C18 reversed-phase column with a suitable mobile phase gradient.[5]

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for both TEPA (e.g., m/z 174→131) and its internal standard are monitored.[14]

-

Quantification: The concentration of TEPA in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of TEPA in the same biological matrix.[14]

Stability and Reactivity

The stability of TEPA is a critical consideration for its storage and use. It is known to be hygroscopic and sensitive to moisture.[1] In aqueous solutions, it undergoes slow decomposition.[4] This decomposition is accelerated in acidic solutions, leading to the formation of aziridine.[5]

As a trifunctional alkylating agent, its reactivity is characterized by the susceptibility of the aziridine rings to nucleophilic attack. This reactivity is the basis for its biological activity but also means it can react with various nucleophiles present in a formulation or biological system.[4] It may undergo violent polymerization at elevated temperatures (around 124 °C or 255 °F), and acid fumes can also catalyze polymerization at ambient temperatures.[4] For in vitro assays, solutions of alkylating agents should be prepared fresh, and their stability under assay conditions should be considered, as degradation can occur rapidly at physiological pH and temperature.[1]

Conclusion

This compound possesses a unique set of physical and chemical properties that underpin its utility as a chemical intermediate and its potent activity as a cytotoxic agent. Its high solubility in water, defined melting point, and characteristic reactivity of its aziridinyl groups are key parameters for its handling, formulation, and application. Understanding its metabolic activation from Thiotepa and the subsequent mechanism of DNA alkylation is fundamental for professionals in drug development and oncology research. The experimental and analytical protocols detailed in this guide provide a framework for the accurate characterization and quantification of this important compound.

References

- 1. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]

- 5. Measurement of ThioTEPA and Its Metabolite TEPA in Plasma and Cerebrospinal Fluid by Turbulent Flow Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. quora.com [quora.com]

- 12. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. escholarship.org [escholarship.org]

The Historical Development of Triethylenephosphoramide (TEPA) in Chemotherapy: An In-depth Technical Guide

Introduction

Triethylenephosphoramide (TEPA) holds a significant place in the annals of oncological research as one of the early synthetic compounds investigated for its anti-neoplastic properties. As a member of the aziridine-containing class of alkylating agents, its development in the mid-20th century was a pivotal step in the nascent field of cancer chemotherapy. This technical guide provides a comprehensive overview of the historical development of TEPA, detailing its discovery, preclinical and clinical evaluation, mechanism of action, and its eventual place in the therapeutic armamentarium. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the foundational science that has shaped modern cancer treatment.

Discovery and Early Development

The story of TEPA is intrinsically linked to the development of nitrogen mustards during World War II. The observation that these chemical warfare agents induced profound myelosuppression led to their investigation as potential treatments for lymphomas and other hematological malignancies. This pioneering work spurred the synthesis and evaluation of numerous analogues in a quest for compounds with improved therapeutic indices.

TEPA, and its closely related sulfur analogue, triethylenethiophosphoramide (thiotepa), emerged from this wave of research. These compounds were designed as less reactive prodrugs that could be systemically administered and would ideally be activated at the tumor site. The synthesis of TEPA was first reported by Bestian in 1950. While the original detailed protocol is not widely available, the general principle of its synthesis, and that of similar aziridine-containing compounds, involves the reaction of an N-metallo-derivative of ethyleneimine with a phosphorus oxyhalide.

Preclinical Evaluation

The initial preclinical evaluation of TEPA in the early 1950s was crucial in establishing its potential as a chemotherapeutic agent. These studies, conducted in various in vitro and in vivo models, aimed to characterize its anti-tumor activity, toxicity, and mechanism of action.

In Vitro Studies

Early in vitro assays were fundamental in demonstrating the cytotoxic effects of TEPA on cancer cells. While the specific cell lines used in the earliest experiments are not always well-documented in modern databases, the methodologies were foundational for contemporary cell-based screening.

Experimental Protocol: In Vitro Cytotoxicity Assay (Generalized from early methods)

-

Cell Culture: Tumor cells (e.g., sarcoma 180, Walker 256 carcinosarcoma) were propagated in appropriate culture medium supplemented with serum.

-

Drug Preparation: TEPA was dissolved in a suitable solvent (e.g., saline or ethanol) to create a stock solution, which was then serially diluted to a range of concentrations.

-

Treatment: The cultured tumor cells were exposed to varying concentrations of TEPA for a defined period.

-

Assessment of Cytotoxicity: The effect of TEPA on cell viability was assessed using methods such as:

-

Dye Exclusion: Staining with dyes like trypan blue to differentiate between viable and non-viable cells.

-

Inhibition of Cell Growth: Measuring the reduction in cell number or protein content compared to untreated controls.

-

Metabolic Assays: Early forms of assays that measured metabolic activity as an indicator of cell viability.

-

In Vivo Studies

Animal models were indispensable for evaluating the systemic efficacy and toxicity of TEPA. Rodent models, particularly mice and rats bearing transplantable tumors, were the workhorses of preclinical cancer research during this era.

Experimental Protocol: In Vivo Tumor Growth Inhibition Assay (Generalized)

-

Animal Model: A suitable strain of mice or rats was selected (e.g., Swiss albino mice, Sprague-Dawley rats).

-

Tumor Implantation: The animals were inoculated with a suspension of tumor cells (e.g., leukemia L1210, sarcoma 180) either subcutaneously or intraperitoneally.

-

Drug Administration: Once the tumors reached a palpable size or a predetermined time had elapsed, the animals were treated with TEPA. Administration routes included intraperitoneal (IP), intravenous (IV), and intramuscular (IM) injections. A range of doses was typically tested to determine the therapeutic window.

-

Efficacy Evaluation: The anti-tumor effect of TEPA was assessed by:

-

Tumor Growth Delay: Measuring the size of the tumors over time and comparing the growth rate in treated versus control animals.

-

Increase in Lifespan: For systemic tumor models like leukemia, the survival time of treated animals was compared to that of controls.

-

-

Toxicity Assessment: The toxicity of TEPA was evaluated by monitoring:

-

Mortality: The number of drug-related deaths.

-

Body Weight Loss: A common indicator of systemic toxicity.

-

Hematological Parameters: Analyzing blood counts to assess myelosuppression.

-

Histopathology: Examining major organs for signs of toxicity at the end of the study.

-

Preclinical Screening Workflow

The Versatility of Tetraethylenepentamine (TEPA) as a Precursor in Advanced Chemical Syntheses: A Technical Guide

Introduction

Tetraethylenepentamine (TEPA) is a versatile and highly reactive organic compound belonging to the ethyleneamine class.[1] Characterized by its linear structure containing five amine groups, TEPA serves as a crucial building block in a myriad of chemical syntheses. Its utility stems from the presence of both primary and secondary amine functionalities, which offer multiple reactive sites for a wide range of chemical transformations. This technical guide provides an in-depth exploration of TEPA's role as a precursor in the synthesis of various high-value chemical entities, including corrosion inhibitors, advanced polymers, dendrimers, macrocycles, and Schiff bases. This document is intended for researchers, scientists, and professionals in the field of drug development and material science, offering a comprehensive overview of synthetic methodologies, quantitative data, and experimental protocols.

TEPA as a Precursor for Corrosion Inhibitors

The unique molecular structure of TEPA, with its multiple nitrogen atoms, makes it an excellent scaffold for the synthesis of effective corrosion inhibitors. The lone pairs of electrons on the nitrogen atoms can readily adsorb onto metal surfaces, forming a protective film that inhibits the corrosion process. TEPA-based inhibitors are particularly effective in acidic environments and are widely used in the oil and gas industry.

Table 1: Quantitative Data for TEPA-Based Corrosion Inhibitor Synthesis

| Product | Reactants | Reaction Conditions | Yield (%) | Reference |

| Imidazoline (B1206853) derivative | TEPA, Tall oil fatty acid (TOFA) | 200-230°C, Aromatic solvent | Not Specified | [2][3] |

| Amide derivative | TEPA, TOFA | 140-180°C, Aromatic solvent | Not Specified | [2][3] |

| Acrylated Amide | TEPA, TOFA, Acrylic Acid | Not Specified | Not Specified | [2] |

Experimental Protocol: Synthesis of a TEPA-Based Imidazoline Corrosion Inhibitor

This protocol is a representative example for the synthesis of an imidazoline-based corrosion inhibitor from TEPA and a fatty acid.

Materials:

-

Tetraethylenepentamine (TEPA)

-

Tall Oil Fatty Acid (TOFA)

-

Aromatic solvent (e.g., Xylene)

-

Nitrogen gas supply

-

Reaction vessel with a Dean-Stark trap and condenser

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap connected to a condenser, charge equimolar amounts of TEPA and TOFA in an aromatic solvent.

-

Purge the system with nitrogen gas to create an inert atmosphere.

-

Heat the reaction mixture to the reflux temperature of the solvent (typically 140-180°C) with continuous stirring. Water produced during the initial amidation reaction will be collected in the Dean-Stark trap.

-

After the theoretical amount of water for amide formation is collected, increase the temperature to 200-230°C to facilitate the cyclization to the imidazoline ring, collecting the second mole of water.

-

Monitor the reaction progress by measuring the amount of water collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The resulting product is typically used as a solution in the aromatic solvent.

Synthesis of Polyamides and Polyureas

TEPA is a valuable monomer in the synthesis of polyamides and polyureas due to its multiple amine functionalities. The reaction of TEPA with dicarboxylic acids or their derivatives leads to the formation of cross-linked or branched polyamides with high thermal stability and mechanical strength. Similarly, reaction with diisocyanates yields polyureas. These polymers find applications as curing agents for epoxy resins, adhesives, and coatings.

Table 2: Quantitative Data for TEPA-Based Polyamide Synthesis

| Polymer Type | Co-monomer | Polymerization Method | Intrinsic Viscosity (dL/g) | Melting Temperature (°C) | Reference |

| Polyamide | Dimer acid | Melt Polycondensation | 1.8 - 2.2 | 140 - 181 | [4] |

| Polyamide | Aromatic dicarboxylic acids | Phosphorylation Polycondensation | > 0.9 | Not Specified | [5] |

Experimental Protocol: Synthesis of a TEPA-Based Polyamide via Melt Polycondensation

This protocol provides a representative method for the synthesis of a polyamide from TEPA and a dicarboxylic acid.

Materials:

-

Tetraethylenepentamine (TEPA)

-

Dimer acid

-

Nitrogen gas supply

-

High-temperature reaction vessel with a mechanical stirrer and vacuum connection

Procedure:

-

In a high-temperature reaction vessel, charge equimolar amounts of TEPA and dimer acid.

-

Purge the reactor with nitrogen gas and heat the mixture to approximately 150-200°C with stirring to form a salt.

-

Once a homogenous melt is obtained, gradually increase the temperature to 200-250°C while applying a vacuum to remove the water formed during polycondensation.

-

Continue the reaction under vacuum for several hours until the desired viscosity is achieved, which is indicative of high molecular weight polymer formation.

-

Cool the reactor under nitrogen to obtain the solid polyamide.

TEPA as a Core for Dendrimer Synthesis

The multivalent nature of TEPA makes it an ideal starting core for the divergent synthesis of polyamidoamine (PAMAM) dendrimers. These highly branched, monodisperse macromolecules have found applications in drug delivery, gene therapy, and as nanoscale catalysts. The synthesis involves a repetitive sequence of Michael addition and amidation reactions.

Table 3: General Characteristics of PAMAM Dendrimers

| Generation (G) | Molecular Weight (Da) | Number of Surface Groups | Diameter (Å) |

| 0 | 517 | 4 | 15 |

| 1 | 1,430 | 8 | 22 |

| 2 | 3,256 | 16 | 29 |

| 3 | 6,909 | 32 | 36 |

| 4 | 14,215 | 64 | 45 |

Experimental Protocol: Divergent Synthesis of PAMAM Dendrimer with a TEPA Core (Illustrative)

While ethylenediamine (B42938) is a more common core, this protocol illustrates how TEPA could be used in a similar divergent synthesis.

Materials:

-

Tetraethylenepentamine (TEPA)

-

Methyl acrylate (B77674)

-

Ethylenediamine (EDA)

-

Nitrogen gas supply

Procedure (Generation 0):

-

Michael Addition (Generation -0.5): Dissolve TEPA in methanol in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C. Slowly add a stoichiometric excess of methyl acrylate dropwise with stirring. Allow the reaction to warm to room temperature and stir for 48 hours. Remove the excess methyl acrylate and methanol under vacuum to obtain the ester-terminated generation -0.5 dendrimer.

-

Amidation (Generation 0): Dissolve the generation -0.5 dendrimer in methanol. In a separate flask, prepare a solution of a large excess of ethylenediamine in methanol. Slowly add the dendrimer solution to the EDA solution at 0°C. Allow the mixture to warm to room temperature and stir for 72 hours. Remove the excess EDA and methanol under vacuum. The resulting product is the amine-terminated Generation 0 PAMAM dendrimer with a TEPA core.

Synthesis of Macrocycles and Schiff Bases

The reactivity of the primary and secondary amine groups in TEPA allows for its use in the template-free synthesis of macrocyclic polyamines. These macrocycles are of significant interest for their ability to form stable complexes with metal ions, finding applications in areas such as medical imaging and catalysis. Furthermore, the primary amine groups of TEPA can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases. These compounds are important ligands in coordination chemistry and have been investigated for their biological activities.

Table 4: Representative Reactions for TEPA-Based Macrocycle and Schiff Base Synthesis

| Product Type | Co-reactant | Reaction Type | Solvent | Yield (%) |

| Macrocyclic Polyamine | Dihalide (e.g., 1,3-dibromopropane) | Cyclization | High dilution in polar solvent | Variable |

| Schiff Base | Aldehyde (e.g., Salicylaldehyde) | Condensation | Ethanol (B145695) | High |

Experimental Protocol: Synthesis of a TEPA-Based Schiff Base

This protocol describes a general procedure for the synthesis of a Schiff base from TEPA and an aldehyde.

Materials:

-

Tetraethylenepentamine (TEPA)

-

Salicylaldehyde (or other suitable aldehyde)

-

Ethanol

-

Reaction vessel with a condenser

Procedure:

-

Dissolve TEPA in ethanol in a round-bottom flask.

-

In a separate flask, dissolve a stoichiometric amount of the aldehyde (based on the number of primary amine groups in TEPA to be reacted) in ethanol.

-

Add the aldehyde solution dropwise to the TEPA solution with stirring at room temperature.

-

After the addition is complete, reflux the reaction mixture for 2-4 hours.

-

Upon cooling, the Schiff base product may precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Conclusion

Tetraethylenepentamine is a remarkably versatile and cost-effective precursor for the synthesis of a diverse array of functional molecules and polymers. Its unique structure, featuring multiple primary and secondary amine groups, provides a rich platform for chemical modification. This guide has highlighted its application in the creation of corrosion inhibitors, high-performance polyamides, complex dendritic architectures, and functional macrocycles and Schiff bases. The detailed protocols and summarized data presented herein aim to serve as a valuable resource for researchers and professionals, facilitating further innovation and application of TEPA in materials science, drug development, and beyond. The continued exploration of TEPA's reactivity promises to unlock new synthetic pathways and novel materials with tailored properties.

References

- 1. kirj.ee [kirj.ee]

- 2. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]

- 3. Frontiers | Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. scholar.ui.ac.id [scholar.ui.ac.id]

In Vitro Toxicological Profile of Triethylenephosphoramide (TEPA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylenephosphoramide (B1683007) (TEPA) is a trifunctional alkylating agent with historical use as a chemosterilant and in cancer therapy. Its mechanism of action is primarily attributed to its ability to crosslink DNA, leading to cytotoxicity and genotoxicity. This in-depth technical guide provides a comprehensive overview of the in vitro toxicological profile of TEPA, focusing on its effects on various cell lines, the underlying molecular mechanisms, and detailed experimental protocols for its assessment.

Data Presentation: Quantitative Toxicological Data

The following tables summarize the quantitative data on the in vitro toxicity of TEPA.

Table 1: Cytotoxicity of this compound (TEPA) in Human Lymphocytes

| TEPA Concentration (µg/mL) | Aberrant Metaphases (%) | Total Chromosome Breaks |

| 0.125 | 6.0 | 7.96 |

| 16.0 | 61.0 | 116.3 |

Data from a study on the cytogenetic action of TEPA on human lymphocyte cultures. The study indicates a dose-dependent increase in chromosomal aberrations.[1]

Core Toxicological Endpoints of TEPA In Vitro

Cytotoxicity

While specific IC50 values for TEPA across a wide range of cancer cell lines are not extensively documented in publicly available literature, its cytotoxic effects are evident from its impact on cell viability and chromosomal integrity. The primary mechanism of TEPA-induced cytotoxicity is through the induction of DNA damage.

Genotoxicity

TEPA is a known genotoxic agent, inducing various forms of DNA damage. In vitro studies have demonstrated that TEPA can cause:

-

Chromosome Aberrations: As detailed in Table 1, TEPA induces a significant, dose-dependent increase in aberrant metaphases and total chromosome breaks in human lymphocytes.[1]

-

Sister Chromatid Exchanges (SCEs): TEPA is active in inducing SCEs in Chinese hamster ovary (CHO) cells.

-

Unscheduled DNA Synthesis (UDS): TEPA has been shown to produce significant increases in UDS activity, indicating its ability to induce primary DNA damage that triggers DNA repair mechanisms.

The genotoxic effects of TEPA are linked to the formation of alkali-labile sites in the DNA.

Mechanistic Insights: Signaling Pathways

The genotoxicity of TEPA triggers a cascade of cellular responses mediated by complex signaling pathways. Based on its DNA-damaging properties, the primary signaling pathways activated by TEPA are the DNA Damage Response (DDR) pathways.

DNA Damage Response (DDR) Pathway

Upon induction of DNA lesions by TEPA, cells activate the DDR pathway to sense the damage, signal its presence, and promote repair or, if the damage is too severe, induce apoptosis. The key players in this pathway are the phosphatidylinositol 3-kinase-like kinases (PIKKs), ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR).

-

ATM and ATR Activation: Double-strand breaks and other complex DNA lesions, which can be induced by alkylating agents like TEPA, lead to the activation of ATM and ATR.[2][3][4]

-

Chk1 and Chk2 Activation: Activated ATM and ATR then phosphorylate and activate the downstream checkpoint kinases, Chk1 and Chk2.[5][6] These kinases play a crucial role in cell cycle arrest, allowing time for DNA repair.

-

p53 Activation: The tumor suppressor protein p53 is a critical downstream effector of the DDR pathway.[7][8][9] Phosphorylation by ATM/ATR and Chk1/Chk2 stabilizes and activates p53, leading to the transcriptional activation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa).[10][11]

Apoptosis Induction

Severe or irreparable DNA damage induced by TEPA can lead to programmed cell death, or apoptosis. This process is tightly regulated and can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of caspases.

-

Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to the activation of executioner caspases, such as caspase-3.[12] Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[13][14]

Experimental Protocols

Detailed methodologies for key in vitro assays to assess the toxicological profile of TEPA are provided below.

Determination of IC50 using MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the IC50 of TEPA.[15]

Materials:

-

Adherent cells (e.g., CHO, HeLa)

-

96-well plates

-

Complete culture medium

-

TEPA stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-